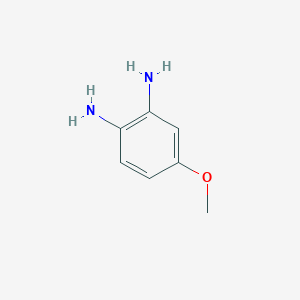

3,4-Diaminoanisole

Description

Propriétés

IUPAC Name |

4-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAHETWGCFCMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144514 | |

| Record name | 1,2-Benzenediamine, 4-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-51-2 | |

| Record name | 4-Methoxy-1,2-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylenediamine, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, 4-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Diaminoanisole (CAS 102-51-2): A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,4-Diaminoanisole (4-methoxy-o-phenylenediamine), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's essential properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Chemical and Physical Properties

This compound is an aromatic amine characterized by a methoxy group and two adjacent amino groups on a benzene ring. This unique substitution pattern dictates its chemical reactivity and makes it a valuable precursor in various synthetic applications.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are critical for its appropriate handling, storage, and use in experimental design.

| Property | Value |

| CAS Number | 102-51-2 |

| IUPAC Name | 4-methoxybenzene-1,2-diamine |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Grey, brown, or purple crystalline or fused solid |

| Melting Point | 46-48 °C |

| Boiling Point | 302.4 ± 22.0 °C at 760 mmHg |

| Solubility | Soluble in dimethyl sulfoxide and methanol.[1] |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 161.7 ± 16.0 °C |

Spectroscopic Profile

| Spectroscopy | Expected Key Features |

| ¹H NMR | Signals for aromatic protons (typically in the 6.0-7.0 ppm range), two distinct amino group protons (broad singlets), and a sharp singlet for the methoxy group protons (around 3.7-3.9 ppm). |

| ¹³C NMR | Resonances for the six aromatic carbons (with those bonded to nitrogen and oxygen appearing at lower field, ~130-150 ppm, and others at higher field, ~100-120 ppm) and the methoxy carbon (around 55 ppm). |

| IR (Infrared) | Characteristic N-H stretching bands for the primary amine groups (a doublet around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (>3000 cm⁻¹) and methyl group (<3000 cm⁻¹), C-O stretching for the ether linkage (~1250 cm⁻¹), and aromatic C=C bending vibrations (1500-1600 cm⁻¹).[2][3][4][5] |

Synthesis of this compound: A Validated Protocol

The most common and efficient route for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 4-methoxy-2-nitroaniline. This method is favored for its high yield and purity.[6][7]

Synthetic Workflow Diagram

Caption: Catalytic hydrogenation workflow for this compound synthesis.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the reduction of aromatic nitro compounds.[6][7]

-

Reactor Charging: In a high-pressure autoclave, dissolve 4-methoxy-2-nitroaniline in a suitable solvent such as methanol. The solvent-to-substrate ratio is typically maintained between 1.5:1 and 3:1 by weight.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) to the solution.

-

Hydrogenation: Seal the autoclave and purge it with nitrogen gas to remove air, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 1.0-4.0 MPa and heat to a temperature of 65-85 °C with efficient stirring.

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification:

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate by distillation under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.

-

Expertise-Driven Rationale: The use of a palladium catalyst is crucial for the efficient reduction of the nitro group to an amine. The reaction is performed under pressure to ensure a sufficient concentration of hydrogen for the reaction to proceed to completion. The temperature is optimized to achieve a reasonable reaction rate without promoting side reactions.

Applications in Research and Development

This compound is a versatile building block, primarily utilized in the synthesis of heterocyclic compounds that are of interest in medicinal chemistry and materials science.

Precursor for Benzimidazole Synthesis

The ortho-diamine functionality of this compound makes it an ideal starting material for the synthesis of substituted benzimidazoles. This class of compounds is a common scaffold in many pharmaceutically active molecules. The synthesis typically involves the condensation of this compound with aldehydes or carboxylic acids (or their derivatives).

Caption: Synthesis of benzimidazoles from this compound.

Intermediate in Dye Manufacturing

Historically, aromatic diamines have been used as intermediates in the production of dyes. While the use of many of these compounds in consumer products has been curtailed due to safety concerns, they remain important in industrial applications.

Safety and Handling Protocols

This compound is a hazardous chemical and requires strict adherence to safety protocols.

-

Hazard Classification: It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified the related compound 2,4-Diaminoanisole as "possibly carcinogenic to humans (Group 2B)".[8] While a specific classification for this compound was not found, it is prudent to handle it as a potential carcinogen. The U.S. National Toxicology Program has listed 2,4-diaminoanisole as "reasonably anticipated to be a human carcinogen".[8]

-

Handling: All manipulations of this compound should be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to air and moisture and should be stored under an inert atmosphere if possible.[1] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1]

Self-Validating Safety Workflow:

-

Pre-Handling Review: Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

-

Engineering Controls: Ensure the fume hood is functioning correctly.

-

PPE Adherence: Wear appropriate and properly fitting PPE.

-

Containment: Perform all transfers and weighing within the fume hood to prevent exposure to dust.

-

Waste Disposal: Dispose of all contaminated waste in designated hazardous waste containers in accordance with institutional and local regulations.

-

Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- University of Colorado Boulder. (n.d.). IR handout.pdf.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ResearchGate. (n.d.). 13 C-NMR chemical shifts.

- Magnetic Resonance in Chemistry. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment.

- University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis.

- ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)....

- UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.

- Oregon State University. (n.d.). 13 C NMR Chemical Shifts.

- Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). 4-Chloro-m-phenylenediamine.

- ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.

- UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table.

- Michigan State University. (n.d.). IR Chart.

- Analytical Standard Solutions (A2S). (n.d.). 4-Methoxy-o-phenylenediamine.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- National Toxicology Program. (2021, December 21). 4-Chloro-o-phenylenediamine. 15th Report on Carcinogens.

Sources

- 1. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 3,4-Diaminoanisole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminoanisole, also known by its IUPAC name 4-methoxybenzene-1,2-diamine, is an aromatic amine of significant interest in various fields of chemical synthesis.[1][2][3] With a molecular weight of 138.17 g/mol and the chemical formula C₇H₁₀N₂O, this compound serves as a versatile building block, particularly in the pharmaceutical and dye industries.[1][2][4][5] Its utility stems from the presence of two adjacent amino groups and a methoxy group on the benzene ring, which imparts specific reactivity and properties to the molecule. This guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, key applications, and essential safety and handling protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₁₀N₂O | [1][4][5] |

| Molecular Weight | 138.17 g/mol | [1][2][5] |

| CAS Number | 102-51-2 | [1][4] |

| IUPAC Name | 4-methoxybenzene-1,2-diamine | [1][3] |

| Synonyms | 4-Methoxy-o-phenylenediamine, 1,2-Diamino-4-methoxybenzene | [3][4] |

| Appearance | Dark brown to black oil or solid | [6][7] |

| Melting Point | 46-48 °C | |

| Boiling Point | 302.4 ± 22.0 °C at 760 mmHg | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. | [6][7] |

Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is through the catalytic hydrogenation of its corresponding dinitro or nitroamino precursor, typically 4-methoxy-2-nitroaniline. This method is favored for its high yields and purity of the final product.

Reaction Pathway: Catalytic Hydrogenation

The core of this synthesis involves the reduction of a nitro group to an amino group using hydrogen gas in the presence of a metal catalyst.

Caption: Catalytic hydrogenation of 4-methoxy-2-nitroaniline to this compound.

Experimental Protocol: Catalytic Hydrogenation

The following protocol outlines a typical procedure for the synthesis of this compound.

-

Reactor Setup: A high-pressure reactor (autoclave) is charged with 4-methoxy-2-nitroaniline and a suitable solvent, such as ethanol or methanol. The choice of an alcoholic solvent is crucial as it readily dissolves the starting material and the product, facilitating a homogenous reaction.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) or Raney nickel is added to the mixture. These catalysts are highly effective for nitro group reductions.[2]

-

Hydrogenation: The reactor is sealed and purged with nitrogen to remove any oxygen, which can be a safety hazard and can deactivate the catalyst. Subsequently, the reactor is pressurized with hydrogen gas to a pressure of 1.0-4.0 MPa.[2][8]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 65-85 °C with constant stirring.[2][8] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.

-

Work-up and Purification:

-

Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The catalyst is removed by filtration through a bed of celite. This step must be performed with care, especially with pyrophoric catalysts like Raney nickel.

-

The solvent is removed from the filtrate under reduced pressure (rotary evaporation).

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.[2]

-

Applications in Synthesis

The unique structure of this compound makes it a valuable intermediate in the synthesis of various organic molecules, particularly heterocyclic compounds and dyes.

Synthesis of Benzimidazoles

Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial, antiviral, and anticancer activities. This compound serves as a key precursor in their synthesis through condensation reactions with aldehydes or carboxylic acids.

Caption: General scheme for the synthesis of benzimidazoles from this compound.

A common method involves the condensation of this compound with an appropriate aldehyde in the presence of a catalyst. For example, reacting this compound with a substituted benzaldehyde in a solvent like ethanol, often with a mild acid catalyst, leads to the formation of the corresponding 2-substituted benzimidazole derivative.[9]

Synthesis of Azo Dyes

Azo dyes represent a significant class of synthetic colorants used extensively in the textile industry.[10] The two primary amino groups of this compound can be diazotized to form a highly reactive bis-diazonium salt. This intermediate can then be coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes.[10]

-

Diazotization: this compound is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[10]

-

Coupling: The cold diazonium salt solution is then slowly added to a solution of the coupling component (e.g., a phenol or an aromatic amine) dissolved in an appropriate solvent. The pH of the coupling reaction is crucial and is adjusted based on the nature of the coupling component.

-

Isolation: The resulting azo dye often precipitates out of the solution and can be collected by filtration, washed, and dried.

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its intended applications. A combination of analytical techniques is typically employed for its characterization.

| Analytical Technique | Purpose | Expected Observations |

| HPLC | Purity assessment and quantification | A single major peak corresponding to this compound. Peak tailing may be observed due to the basic nature of the amines and can be mitigated by using a base-deactivated column or adjusting the mobile phase pH.[11] |

| ¹H NMR | Structural elucidation | Signals corresponding to the aromatic protons, the methoxy group protons, and the amine protons. The chemical shifts and splitting patterns confirm the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the molecular weight of this compound (138.17 m/z). |

| Elemental Analysis | Elemental composition confirmation | The percentages of Carbon, Hydrogen, and Nitrogen should be in agreement with the calculated values for C₇H₁₀N₂O.[7] |

Safety and Handling

This compound is classified as harmful and an irritant.[1] Proper safety precautions must be observed during its handling and use.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1] In case of dust formation, use a NIOSH-approved respirator.[1]

-

Handling: Avoid contact with skin and eyes.[1] Avoid breathing dust or vapors.[1] Use in a well-ventilated area or under a chemical fume hood.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is sensitive to air and should be stored under an inert atmosphere.[6]

-

First Aid:

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes. Its synthesis via catalytic hydrogenation is a well-established and efficient process. A thorough understanding of its properties, synthetic applications, and safety protocols is essential for researchers and scientists working with this compound. The information provided in this guide serves as a comprehensive resource to facilitate its safe and effective use in the laboratory and in industrial processes.

References

- This compound | CAS 102-51-2. LGC Standards. [URL: https://www.lgcstandards.com/US/en/3-4-Diaminoanisole/p/TRC-D416125]

- This compound | 102-51-2. SynThink Research Chemicals. [URL: https://www.synthink.com/product/3-4-diaminoanisole]

- This compound. gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8YJ7X5ZQ]

- 3,4-Diamino anisole | CAS#:102-51-2. Chemsrc. [URL: https://www.chemsrc.com/en/cas/102-51-2_835897.html]

- This compound | CAS No- 102-51-2. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/3-4-diaminoanisole]

- CAS 102-51-2 | this compound Supplier. Clinivex. [URL: https://www.clinivex.com/products/rclst521614/3-4-diaminoanisole]

- Technical Support Center: HPLC Analysis of 3,4-Diaminotoluene. Benchchem. [URL: https://www.benchchem.com/technical-support/hplc-analysis-of-3-4-diaminotoluene]

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07963h]

- Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [URL: https://www.mt.

- SAFETY DATA SHEET - this compound dihydrochloride. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC396990050]

- The Synthesis of 3,4-Diaminotoluene: A Deep Dive into Efficient Production Methods. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/the-synthesis-of-3-4-diaminotoluene-a-deep-dive-into-efficient-production-methods]

- SAFETY DATA SHEET - 3,4-Diaminotoluene. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/D0125_EG_EN.pdf]

- The Versatility of 3,4-Diaminotoluene: Applications in Dyes, Polymers, and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- A green synthesis of benzimidazoles. Indian Journal of Chemistry. [URL: http://nopr.niscpr.res.in/handle/123456789/10007]

- Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. MDPI. [URL: https://www.mdpi.com/2073-4344/13/1/157]

- Substrate scope of benzimidazole products from 3,4‐diaminotoluene... ResearchGate. [URL: https://www.researchgate.

- CN106349081A - Synthesis method of 3,4-diaminotoluene. Google Patents. [URL: https://patents.google.

- Application Notes: Synthesis of Azo Dyes Using 3,4-Diaminotoluene. Benchchem. [URL: https://www.benchchem.com/technical-support/synthesis-of-azo-dyes-using-3-4-diaminotoluene]

- 3,4-Diaminotoluene | C7H10N2 | CID 10332. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Diaminotoluene]

- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/10/100]

- Benzimidazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzimidazoles.shtm]

- 3,4-Diaminotoluene 97 496-72-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d26024]

- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3928731/]

- 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- This compound | CAS 102-51-2. LGC Standards. [URL: https://www.lgcstandards.com/US/en/3-4-Diaminoanisole/p/D416125]

- 1 H NMR spectra of diamines 3 and 4 in DMSO-d 6. ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-diamines-3-and-4-in-DMSO-d-6_fig2_275217804]

- This compound. ChemBK. [URL: https://www.chembk.com/en/chem/3,4-Diaminoanisole]

- A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene. Google Patents. [URL: https://patents.google.

- 2,4-Diaminoanisole | C7H10N2O | CID 11976. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Diaminoanisole]

- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. LC-MS. [URL: https://www.techni-krom.com/wp-content/uploads/2020/07/Quantitative-determination-of-26-aromatic-amines-derived-from-banned-azo-dyes-in-textiles-through-the-use-of-lc-tandem-ms-and.pdf]

- 2,4-DIAMINOANISOLE AND ITS SALTS 1. Exposure Data. IARC Publications.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Journal of Chemistry. [URL: http://nopr.niscpr.res.in/handle/123456789/22900]

- The Synthesis of Azo Dyes. University of Missouri-St. Louis. [URL: https://www.umsl.edu/~orglab/documents/azo/azo.html]

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organic-chemistry.

- 3,4-Diaminobenzoic acid(619-05-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_619-05-6_1HNMR.htm]

- 2,4-DIAMINOANISOLE DIHYDROCHLORIDE(614-94-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_614-94-8_1HNMR.htm]

- Certificate of Analysis - this compound. LGC Standards. [URL: https://www.lgcstandards.com/coa/D416125-712360880-2-1.pdf]

- CAS 102-51-2 | this compound Supplier. Clinivex. [URL: https://www.theclinivex.com/en/building-blocks/11252-3-4-diaminoanisole.html]

- This compound | CAS No- 102-51-2. Simson Pharma Limited. [URL: https://www.simsonpharma.com/cas-no-102-51-2]

Sources

- 1. 3,4-Diamino anisole | CAS#:102-51-2 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 102-51-2 | LGC Standards [lgcstandards.com]

- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 5. mt.com [mt.com]

- 6. chembk.com [chembk.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents [patents.google.com]

- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Chemical Properties and Applications of 3,4-Diaminoanisole

Introduction

3,4-Diaminoanisole, also known as 4-methoxybenzene-1,2-diamine (CAS No: 102-51-2), is an aromatic amine that serves as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring two adjacent amino groups and an electron-donating methoxy group on a benzene ring, imparts a distinct reactivity profile that is highly valuable in the synthesis of pharmaceuticals, dyes, and specialized polymers. For drug development professionals, its utility as a precursor for heterocyclic scaffolds is of particular interest. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling considerations, grounded in established scientific principles and data.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all chemical research and development. The physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| CAS Number | 102-51-2 | [1] |

| Appearance | Dark Brown to Black Solid/Waxy Solid | [3] |

| Melting Point | 46-48 °C | [2][3] |

| Boiling Point | 302.4 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in dimethyl sulfoxide and methanol. | [3] |

| Sensitivity | Air Sensitive; store under inert atmosphere. | [3] |

| Storage Conditions | Keep in dark place, refrigerated (2-8°C). | [3] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic protons will appear as a complex multiplet in the aromatic region (~6.0-7.0 ppm), with their specific splitting pattern determined by their positions relative to each other and the substituents. The methoxy group (–OCH₃) will present as a sharp singlet at approximately 3.7-3.9 ppm. The two amine groups (–NH₂) will typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the methoxy group and the carbons attached to the amino groups will be significantly influenced by these substituents, appearing at characteristic chemical shifts. The methoxy carbon itself will be found around 55-60 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[5] Key absorptions to expect include:

-

N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching (Aromatic): Signals appearing just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals from the methoxy group appearing just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretching (Aryl Ether): A strong band typically found between 1200-1275 cm⁻¹.

-

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[6] The molecular ion peak (M⁺) would be observed at m/z = 138, corresponding to its molecular weight.[1]

Synthesis and Reaction Chemistry

Synthetic Pathway: Reduction of Nitroaniline Precursor

A common and established method for the synthesis of this compound involves the reduction of an appropriate nitro-substituted precursor, typically 3-nitro-p-aminoanisole or a related compound.[3] The use of iron powder in an acidic medium is a classic, cost-effective, and scalable method for this transformation.[7]

The causality behind this choice is rooted in the reliability of nitro group reduction using zero-valent metals like iron under acidic conditions. The acid serves to activate the iron surface and acts as a proton source for the formation of water as a byproduct.

Caption: Workflow for the synthesis of this compound via iron powder reduction.

Experimental Protocol: Iron-Mediated Nitro Group Reduction

This protocol is a representative procedure based on established methods for reducing aromatic nitro compounds.[3][7]

-

Reactor Setup: Charge a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer with 3-nitro-p-aminoanisole and 60% aqueous acetic acid.

-

Initiation: Begin vigorous stirring to create a uniform suspension. Over a period of 30 minutes, add fine iron powder portion-wise to the mixture. The addition is exothermic and should be controlled to maintain the temperature.

-

Reaction Execution: After the addition of iron is complete, heat the mixture to approximately 60°C. Maintain this temperature and continue stirring.

-

Monitoring: The reaction progress should be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitro compound is no longer detectable.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base such as sodium carbonate or sodium hydroxide. Filter the mixture to remove the iron sludge.

-

Extraction: Extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography to yield pure this compound.

Core Reactivity: A Precursor to Heterocycles

The primary utility of this compound in drug discovery stems from the reactivity of its vicinal diamine functionality. These two adjacent amino groups are perfectly positioned to undergo condensation reactions with bifunctional electrophiles to form five- or six-membered heterocyclic rings. A prominent example is the reaction with carboxylic acids (or their derivatives like acyl chlorides or esters) to form benzimidazoles, a scaffold present in numerous FDA-approved drugs.

Caption: Reaction pathway for the formation of benzimidazoles from this compound.

This reactivity makes it an invaluable building block for combinatorial chemistry and lead optimization campaigns, allowing for the systematic introduction of diverse side chains (R-groups) at the 2-position of the benzimidazole core.

Safety, Handling, and Toxicology

A thorough understanding of the hazards associated with this compound is paramount for ensuring laboratory safety.

Hazard Identification

-

Acute Effects: The compound is harmful by inhalation, in contact with skin, and if swallowed.[2] It is classified as an irritant to the eyes, respiratory system, and skin.[2][3]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[2]

-

Hazardous Decomposition: When heated to decomposition, it may produce toxic fumes of nitrogen oxides and carbon monoxide.[2]

Table 2: Hazard and Precautionary Information

| Hazard Type | GHS Classification & Statements | Precautionary Measures | Reference(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin or if inhaled (H302+H312+H332) | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/clothing. | [2] |

| Irritation | Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). | Wash skin thoroughly after handling. Wear eye protection. Use only outdoors or in a well-ventilated area. | [2][8] |

| Storage | Air and light sensitive. | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Keep refrigerated and under an inert atmosphere. | [2][3] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Seek immediate medical advice. | [2] |

| First Aid (Skin) | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | Wash contaminated clothing before reuse. Seek medical aid. | [2] |

Toxicological Note: It is crucial to recognize that isomers of this compound, particularly 2,4-Diaminoanisole and its sulfate salt, are considered potential occupational carcinogens and have shown evidence of carcinogenicity in animal studies.[9][10][11] While toxicological data for this compound is less extensive, the structural similarity necessitates that it be handled with extreme care, assuming it may pose similar chronic risks until proven otherwise. All work should be conducted in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Conclusion

This compound is a key chemical intermediate with a well-defined property profile that makes it highly suitable for applications in synthetic chemistry. Its value for researchers and drug development professionals lies in its capacity to act as a scaffold for constructing complex heterocyclic systems, most notably benzimidazoles. While its reactivity is its greatest asset, its potential toxicity requires that it be handled with stringent adherence to safety protocols. This guide provides the core technical knowledge necessary to utilize this compound effectively and safely in a research and development setting.

References

- 3,4-Diamino anisole | CAS#:102-51-2 | Chemsrc. (n.d.).

- This compound - ChemBK. (2024, April 9).

- This compound - precisionFDA. (n.d.).

- 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem. (n.d.).

- CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents. (n.d.).

- Material Safety Data Sheet - 3,4-Diaminotoluene, 97% - Cole-Parmer. (n.d.).

- A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene - Google Patents. (n.d.).

- 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S - PubChem. (n.d.).

- CAS 102-51-2 | this compound Supplier - Clinivex. (n.d.).

- CAS Common Chemistry - 2,5-Diaminoanisole. (n.d.).

- 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem. (n.d.).

- Synthesis of a Series of Diaminoindoles - PMC - NIH. (n.d.).

- NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) - CDC. (n.d.).

- 2,4-DIAMINOANISOLE AND ITS SALTS - IARC Publications. (n.d.).

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 - YouTube. (2019, November 2).

- 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI. (n.d.).

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. (2013, January 23).

- Spectroscopy Problems - Organic Chemistry at CU Boulder. (n.d.).

Sources

- 1. This compound | CAS 102-51-2 | LGC Standards [lgcstandards.com]

- 2. 3,4-Diamino anisole | CAS#:102-51-2 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lehigh.edu [lehigh.edu]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.ca [fishersci.ca]

- 9. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Physical Properties of 3,4-Diaminoanisole

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 102-51-2), a critical intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its handling, reactivity, and application. The guide includes detailed analytical protocols and safety workflows to ensure both scientific integrity and operational safety in a laboratory setting.

Section 1: Introduction and Chemical Identity

This compound, systematically known as 4-methoxybenzene-1,2-diamine, is an aromatic amine that serves as a versatile building block in the synthesis of a wide array of complex organic molecules.[1] Its unique structure, featuring two adjacent amino groups and an electron-donating methoxy group on a benzene ring, makes it a valuable precursor for the construction of heterocyclic systems, particularly benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents.[2] Its utility also extends to the synthesis of dyes and other functional materials. A thorough understanding of its physical properties is paramount for its effective use in experimental design, process optimization, and safety management.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 102-51-2 | [3][4][5] |

| Molecular Formula | C₇H₁₀N₂O | [3][4][5][6] |

| Molecular Weight | 138.17 g/mol | [1][4][6] |

| IUPAC Name | 4-methoxybenzene-1,2-diamine | [4] |

| Common Synonyms | 4-Methoxy-o-phenylenediamine, 1,2-Diamino-4-methoxybenzene, p-Methoxy-o-phenylenediamine | [1][5] |

| InChI Key | AGAHETWGCFCMDK-UHFFFAOYSA-N | [6] |

| SMILES | COc1ccc(N)c(N)c1 |[4][6] |

Section 2: Core Physical and Chemical Properties

The physical state and solubility of this compound dictate its handling procedures and the choice of solvents for reactions and purification. The following table summarizes its key physicochemical properties, compiled from various chemical data sources.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid, may appear as a dark brown to black waxy solid or oil. | [7] |

| Melting Point | 46-48 °C | [3][7] |

| Boiling Point | 302.4 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO and Methanol. The dihydrochloride salt is soluble in water. | [1][7][8] |

| Vapor Pressure | 0.000994 mmHg at 25 °C | [7] |

| Flash Point | 161.7 ± 16.0 °C | [3] |

| LogP | -0.16 |[3] |

Section 3: Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound is a critical first step in any synthetic workflow. Spectroscopic analysis provides a definitive fingerprint of the molecule. Commercial suppliers of high-purity reference standards typically provide a comprehensive Certificate of Analysis including data from the techniques listed below.[5]

Table 3: Expected Spectroscopic Features for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | -OCH₃ group: A sharp singlet around 3.7-3.9 ppm. -NH₂ groups: A broad singlet (exchangeable with D₂O) typically between 3.0-5.0 ppm, whose position can vary with concentration and solvent. Aromatic protons: A set of multiplets in the aromatic region (~6.0-7.0 ppm) corresponding to the three protons on the benzene ring. |

| ¹³C NMR | -OCH₃ carbon: A signal around 55-60 ppm. Aromatic carbons: Six distinct signals in the range of 100-150 ppm. The carbons directly attached to the nitrogen and oxygen atoms will be significantly shifted. |

| Infrared (IR) | N-H stretch: A pair of medium-to-strong absorption bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. C-O stretch (aryl ether): A strong absorption band around 1200-1280 cm⁻¹. C=C aromatic stretch: Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec (MS) | Molecular Ion (M⁺): A peak at m/z = 138.08, corresponding to the exact mass of the molecule (C₇H₁₀N₂O). Fragmentation patterns will reflect the loss of amine, methoxy, or other small groups. |

Section 4: Safety, Handling, and Storage Protocols

Due to its hazard profile, strict adherence to safety protocols is mandatory when working with this compound.

Hazard Profile: this compound is classified as harmful and an irritant.[3]

-

Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Causes irritation to the skin, eyes, and respiratory system.[3]

Handling and Personal Protective Equipment (PPE): All manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure.[9] Standard PPE includes a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[9] An eyewash station and safety shower must be readily accessible.[3]

Storage: The compound is sensitive and requires specific storage conditions to maintain its integrity.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

-

Container: Keep in a tightly sealed, light-resistant container.[3][7]

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][9] Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

Caption: Condensation reaction forming a benzimidazole ring.

Section 6: Standard Analytical and Synthetic Protocols

The following protocols are provided as validated, self-contained methodologies for the analysis and application of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed to resolve this compound from common impurities. The causality for choosing a C18 column is its excellent retention and separation of moderately polar aromatic compounds. The UV detection wavelength is selected based on the chromophore of the benzene ring.

-

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with a UV-Vis detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

-

Dilute the stock solution to a working concentration of ~0.1 mg/mL using the same diluent.

-

Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

-

-

Analysis:

-

Inject the sample and integrate the peak corresponding to this compound.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

-

Protocol 2: Synthesis of 4-Methoxy-2-phenyl-1H-benzo[d]imidazole

This protocol details a representative Phillips condensation, a robust method for constructing the benzimidazole core. The choice of ethanol as a solvent facilitates the dissolution of the starting materials, while the addition of an oxidizing agent like sodium metabisulfite can prevent oxidative side reactions, though in many cases simple heating is sufficient.

-

Reagents & Equipment:

-

This compound (138 mg, 1.0 mmol)

-

Benzaldehyde (106 mg, 1.0 mmol, 1.0 eq)

-

Ethanol (10 mL)

-

Round-bottom flask (50 mL) with reflux condenser and magnetic stir bar.

-

-

Reaction Setup:

-

To the round-bottom flask, add this compound and ethanol. Stir until the solid is fully dissolved.

-

Add benzaldehyde to the solution via syringe.

-

Fit the flask with a reflux condenser.

-

-

Procedure:

-

Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The product spot should be significantly less polar than the starting diamine.

-

Once the reaction is complete (disappearance of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature.

-

-

Workup & Purification:

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

If no precipitate forms, reduce the solvent volume in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-methoxy-2-phenyl-1H-benzo[d]imidazole.

-

Section 7: Conclusion

This compound is a high-value chemical intermediate with well-defined physical properties that are crucial for its successful application in research and development. Its characteristic reactivity, governed by the vicinal diamine groups, provides a reliable entry point to important heterocyclic scaffolds like benzimidazoles, which are integral to modern drug design. By adhering to the safety protocols and leveraging the analytical and synthetic methodologies detailed in this guide, scientists can confidently and safely incorporate this versatile building block into their research programs.

References

- 3,4-Diamino anisole | CAS#:102-51-2 | Chemsrc. (n.d.).

- CAS 102-51-2 | this compound Supplier. (n.d.). Clinivex.

- This compound. (2024, April 9). ChemBK.

- This compound. (n.d.). precisionFDA.

- Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry.

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Diamino anisole | CAS#:102-51-2 | Chemsrc [chemsrc.com]

- 4. This compound | CAS 102-51-2 | LGC Standards [lgcstandards.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. GSRS [precision.fda.gov]

- 7. chembk.com [chembk.com]

- 8. This compound dihydrochloride, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 9. fishersci.ca [fishersci.ca]

3,4-Diaminoanisole structure

An In-Depth Technical Guide to the Structure, Properties, and Analysis of 3,4-Diaminoanisole

Abstract

This technical guide provides a comprehensive overview of this compound (4-methoxybenzene-1,2-diamine), a critical chemical intermediate and reference standard for researchers, scientists, and professionals in drug development. The document delves into its fundamental chemical structure, physicochemical properties, and the spectroscopic techniques essential for its structural elucidation and identity confirmation. Furthermore, it outlines a standard synthetic protocol, explores its key reactivity as a precursor for heterocyclic compounds, and details its application as a pharmaceutical impurity standard. A validated analytical workflow for purity assessment via High-Performance Liquid Chromatography (HPLC) is presented, alongside crucial safety, handling, and storage protocols. This guide is designed to serve as an expert resource, grounding theoretical knowledge in practical, field-proven methodologies.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine characterized by a benzene ring substituted with one methoxy and two vicinal amino functional groups. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 4-methoxybenzene-1,2-diamine | [1][2] |

| Synonyms | 4-Methoxy-o-phenylenediamine, 1,2-Diamino-4-methoxybenzene | [3][4] |

| CAS Number | 102-51-2 | [1][3][5] |

| Molecular Formula | C₇H₁₀N₂O | [1][3][6] |

| Molecular Weight | 138.17 g/mol | [1][6] |

| SMILES | COc1ccc(N)c(N)c1 | [1][6] |

| InChIKey | AGAHETWGCFCMDK-UHFFFAOYSA-N | [6] |

The physical properties of this compound dictate its handling and storage requirements. It exists as a low-melting solid that is sensitive to air and light, necessitating controlled storage conditions to maintain its integrity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Dark brown to black, waxy or crystalline solid | [7][8] |

| Melting Point | 46-48 °C | [5][7] |

| Boiling Point | 302.4 ± 22.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO) | [7] |

| Storage Temperature | 2-8 °C, under inert atmosphere, protected from light | [5][7] |

Molecular Structure and Elucidation

The structure of this compound consists of a central benzene ring. A methoxy group (-OCH₃) is located at position 1, and two amino groups (-NH₂) are at positions 3 and 4. The ortho arrangement of the two amino groups is the most critical feature, defining its characteristic reactivity. The methoxy group is a moderate electron-donating group, activating the aromatic ring towards electrophilic substitution, while the amino groups are strong activating groups.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Characterization: A Self-Validating Approach

Confirmation of the chemical structure of this compound relies on a combination of spectroscopic methods. Each technique provides a unique and complementary piece of the structural puzzle, creating a self-validating system for identity and purity assessment. Commercial suppliers typically provide a Certificate of Analysis (CoA) including these data.[3]

4.1 Proton Nuclear Magnetic Resonance (¹H NMR) The causality behind ¹H NMR is that chemically distinct protons in a molecule resonate at different frequencies. For this compound, one would expect:

-

A singlet around 3.7-3.8 ppm: Integrating to 3 protons, corresponding to the methoxy (-OCH₃) group.

-

Aromatic protons (approx. 6.2-6.8 ppm): Three protons on the benzene ring will show a characteristic splitting pattern based on their coupling.

-

Broad singlets (approx. 3.5-4.5 ppm): Two separate signals, each integrating to 2 protons, for the two non-equivalent amino (-NH₂) groups. These signals can exchange with D₂O.

4.2 Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups based on their vibrational frequencies. Key expected absorptions include:

-

3300-3500 cm⁻¹: Two or more sharp bands characteristic of the N-H stretching of the primary amine groups.

-

2850-3000 cm⁻¹: C-H stretching from the aromatic ring and the methyl group.

-

1600-1620 cm⁻¹: N-H bending (scissoring) vibration.

-

1450-1550 cm⁻¹: C=C stretching within the aromatic ring.

-

1230-1270 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

4.3 Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the electron ionization (EI) mass spectrum would be expected to show:

Table 3: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Region/Value | Inferred Structural Unit |

| ¹H NMR | Singlet | ~3.7-3.8 ppm (3H) | Methoxy (-OCH₃) |

| Multiplets | ~6.2-6.8 ppm (3H) | Aromatic (C-H) | |

| Broad Singlets | ~3.5-4.5 ppm (4H) | Amino (-NH₂) | |

| IR | Sharp bands | 3300-3500 cm⁻¹ | N-H Stretch |

| Strong band | 1230-1270 cm⁻¹ | C-O Ether Stretch | |

| MS | Molecular Ion | m/z = 138 | C₇H₁₀N₂O |

Synthesis and Reactivity

5.1 Synthetic Pathway: Reduction of 4-Methoxy-2-nitroaniline A prevalent and industrially viable method for synthesizing ortho-phenylenediamines is the reduction of a corresponding ortho-nitroaniline. The choice of iron powder in an acidic medium (Béchamp reduction) is a classic, cost-effective, and robust method.[7] The reaction proceeds by the chemical reduction of the nitro group to an amine without affecting the existing functional groups.

Sources

- 1. This compound | CAS 102-51-2 | LGC Standards [lgcstandards.com]

- 2. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. theclinivex.com [theclinivex.com]

- 5. 3,4-Diamino anisole | CAS#:102-51-2 | Chemsrc [chemsrc.com]

- 6. GSRS [precision.fda.gov]

- 7. chembk.com [chembk.com]

- 8. 396990250 [thermofisher.com]

A-Depth Technical Guide on 3,4-Diaminoanisole as a Versatile Starting Material in Synthesis

Introduction: Unveiling the Potential of a Core Building Block

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of synthetic routes. 3,4-Diaminoanisole (also known as 4-methoxy-1,2-benzenediamine) emerges as a highly valuable and versatile building block, particularly for constructing complex heterocyclic and polymeric structures.[1] Its unique arrangement of functional groups—two adjacent primary amines and an electron-donating methoxy group on an aromatic ring—provides a powerful platform for a multitude of chemical transformations. This guide offers an in-depth exploration of this compound, presenting not just the "what" but the "why" behind its applications, grounded in mechanistic understanding and field-proven protocols.

Chapter 1: Core Physicochemical and Reactivity Profile

A thorough understanding of a starting material's properties is fundamental to its effective use. This compound is a solid at room temperature, typically appearing as a dark brown or black waxy solid.[2] Its solubility in solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in a variety of reaction media.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [3][4] |

| Molecular Weight | 138.17 g/mol | [3][4] |

| Melting Point | 46-48 °C | [2][3] |

| Appearance | Dark Brown to Black Solid/Oil | [2] |

| Solubility | Soluble in DMSO, Methanol | [2] |

| Sensitivity | Air Sensitive | [2] |

The synthetic utility of this compound is rooted in the reactivity of its vicinal diamine functionality. This arrangement is the cornerstone for cyclocondensation reactions, allowing for the facile construction of five- and six-membered heterocyclic rings. The methoxy group, being an ortho-, para-director and an activating group, influences the electron density of the aromatic ring, which can affect the rate and regioselectivity of subsequent reactions.

Chapter 2: Keystone Application in Heterocyclic Synthesis

The most prominent application of o-phenylenediamines, including this compound, is in the synthesis of benzimidazoles, a class of heterocycles with significant pharmaceutical and biological activity.

Synthesis of Benzimidazole Derivatives

The classical and most direct route to benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[5] This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the stable benzimidazole ring system.

The choice of catalyst and reaction conditions is critical. While the direct condensation can yield complex mixtures, the use of catalysts like ammonium chloride or various Lewis acids can significantly improve yields and selectivity.[5]

Mechanism Insight: The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by one of the amine groups of this compound. The subsequent dehydration and cyclization are also promoted by the acidic environment. The final step is an oxidation, which can occur via air (oxygen) or by the addition of a mild oxidizing agent, to form the aromatic benzimidazole ring.

Caption: Synthesis of Benzimidazoles from this compound.

Detailed Protocol: Synthesis of 2-Aryl-5-methoxy-1H-benzo[d]imidazole

This protocol provides a field-proven method for synthesizing a benzimidazole derivative using this compound and a representative aromatic aldehyde.

Materials:

-

This compound (1.0 mmol)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Ammonium Chloride (NH₄Cl) (4.0 mmol)[6]

-

Chloroform (CHCl₃) or Ethanol (5 mL)[6]

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the chosen solvent (5 mL). Stir until dissolved.

-

Add the aromatic aldehyde (1.0 mmol) to the solution.

-

Add ammonium chloride (4.0 mmol) as a catalyst.[6]

-

Stir the reaction mixture vigorously at room temperature or gentle reflux (e.g., 80°C if using ethanol) for 2-4 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure benzimidazole derivative.

Synthesis of Phenazines and Other Heterocycles

The vicinal diamine structure is also ideal for synthesizing phenazines by reacting with 1,2-dicarbonyl compounds like catechol derivatives.[7][8] These reactions typically require heating and sometimes pressure to drive the condensation and subsequent oxidative cyclization.[7] Phenazines are an important class of nitrogen-containing heterocycles with applications ranging from dyes to materials with interesting electronic properties.[8][9]

Chapter 3: Application in Polymer Chemistry

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers, and this compound is no exception. Its rigid aromatic structure imparts thermal stability and mechanical strength to the resulting polymer chains.[10]

Aromatic Polyamides (Aramids)

Reacting this compound with diacyl chlorides (e.g., terephthaloyl chloride) via low-temperature solution polycondensation yields aromatic polyamides.[10]

-

Causality of Experimental Choice: The reaction is run at low temperatures (0-5 °C) to control the high reactivity of the acyl chloride, preventing side reactions and allowing for the formation of high molecular weight polymer chains. A solvent like N,N-dimethylacetamide (DMAc) containing lithium chloride (LiCl) is often used to keep the rigid polymer chains in solution as they form.[10]

Polyimides

Polyimides, known for their exceptional thermal stability, are synthesized in a two-step process. First, this compound is reacted with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically treated to induce cyclodehydration (imidization), forming the final, robust polyimide.[10]

Caption: General Workflow for Synthesis and Analysis of Polymers.

Chapter 4: Role in Dye Synthesis

Aromatic amines are foundational to the dye industry, primarily for the synthesis of azo dyes.[11] this compound can be used as a precursor in this context. The process involves two key steps:

-

Diazotization: One of the primary amine groups is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[11] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The diazonium salt then acts as an electrophile, reacting with an electron-rich coupling component (like a phenol or another aromatic amine) to form the characteristic -N=N- azo linkage, which is a powerful chromophore responsible for the dye's color.[11]

Chapter 5: Safety and Handling

As with many aromatic amines, this compound and its derivatives must be handled with care.

-

Hazards: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[3][12][13] It can cause skin, eye, and respiratory tract irritation.[3][12][13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[12][13] Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[12][13][14]

-

Storage: Store in a tightly closed container in a cool, dry place, preferably refrigerated (below 4°C) and under an inert atmosphere, as it can be air sensitive.[2][3]

-

Spill & First Aid: In case of a spill, sweep up the solid material carefully and place it into a suitable disposal container.[3] For skin contact, flush with plenty of water for at least 15 minutes.[3][12] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][12]

Conclusion

This compound stands out as a multifunctional and economically important starting material. Its pre-arranged vicinal diamine functionality provides an elegant and efficient entry point for the synthesis of a wide array of valuable compounds, from pharmaceutically relevant benzimidazoles to high-performance polymers and dyes. The insights and protocols detailed in this guide underscore its significance and provide a robust framework for researchers and developers to harness its full synthetic potential.

References

- 3,4-Diamino anisole | CAS#:102-51-2 | Chemsrc. Chemsrc.com.

- SAFETY DATA SHEET - this compound dihydrochloride. Fisher Scientific.

- A green synthesis of benzimidazoles. Indian Journal of Chemistry.

- Material Safety Data Sheet - 3,4-Diaminotoluene, 97%. Cole-Parmer.

- Substrate scope of benzimidazole products from 3,4‐diaminotoluene substrate. ResearchGate.

- This compound - Physico-chemical Properties. ChemBK.

- This compound. precisionFDA.

- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry.

- Benzimidazole synthesis. Organic Chemistry Portal.

- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmacognosy Research.

- Synthesis of Tetracyclic Phenazine Derivatives by Reactions of Lawsone with Diamines. Organic & Biomolecular Chemistry.

- Synthesis of pyrano-phenazine derivatives catalysed by Fe3O4@SiO2-TCT-Theophylline. ResearchGate.

- Synthesis of benzophenazines. ResearchGate.

- 2,4-Diaminoanisole | C7H10N2O | CID 11976. PubChem.

- Synthesis method of 3,4-diaminotoluene. Google Patents.

- Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. RSC Advances.

- Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology.

- 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens. National Toxicology Program.

- Direct Dyes Derived from 4,4'-Diaminobenzanilide Synthesis, Characterization and Toxicity Evaluation. Dyes and Pigments.

- Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI.

- Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Journal of Nanostructures.

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. chembk.com [chembk.com]

- 3. 3,4-Diamino anisole | CAS#:102-51-2 | Chemsrc [chemsrc.com]

- 4. GSRS [precision.fda.gov]

- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.ca [fishersci.ca]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Toxicological Profile of 3,4-Diaminoanisole

Executive Summary: 3,4-Diaminoanisole (3,4-DAA), an aromatic amine, presents a significant toxicological profile characterized by mutagenicity and carcinogenicity, primarily driven by metabolic activation. This guide synthesizes available data on its genotoxic, carcinogenic, and acute toxic effects. The core of its toxicity lies in its biotransformation to reactive electrophilic intermediates that form adducts with cellular macromolecules, initiating mutagenesis and carcinogenesis. Standard in vitro assays, such as the Ames test, consistently demonstrate its mutagenic potential, particularly after metabolic activation. In vivo studies in animal models have provided evidence of its carcinogenicity. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the toxicological landscape of 3,4-DAA, detailing the underlying mechanisms, experimental validation, and key data points.

Introduction: Chemical Identity and Use

This compound (CAS No. 102-51-2), also known as 4-methoxy-1,2-benzenediamine, is an aromatic amine.[1] Structurally, it is an anisole derivative with two amino groups at the 3 and 4 positions of the benzene ring. Aromatic amines as a class are well-recognized for their use as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[2] Historically, related compounds like 2,4-Diaminoanisole were used in oxidative hair dye formulations.[3][4] Understanding the toxicological profile of 3,4-DAA is critical for assessing the risk associated with exposure to it and its structural analogs.

Toxicokinetics: The Central Role of Metabolic Activation

The toxicity of many aromatic amines, including 3,4-DAA, is not intrinsic to the parent molecule but is a consequence of its metabolic processing.[5] This process, known as metabolic activation, converts the chemically stable amine into highly reactive electrophilic intermediates capable of covalently binding to nucleophilic sites on cellular macromolecules like DNA and proteins.[6]

The primary pathway for this activation involves cytochrome P450-mediated N-hydroxylation, followed by esterification (e.g., acetylation or sulfation) to form unstable esters. These esters can then spontaneously decompose to form highly reactive nitrenium ions. These ultimate carcinogens are responsible for forming DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate the carcinogenic process.[7]

Caption: Metabolic activation pathway of this compound.

Acute Toxicity

Table 1: Hazard Classification for this compound

| Exposure Route | Hazard Statement | Reference |

|---|---|---|

| Oral | Harmful if swallowed | [8] |

| Dermal | Harmful in contact with skin; Causes skin irritation | [8] |

| Inhalation | Harmful if inhaled; Causes respiratory tract irritation | [8] |

| Eye Contact | Causes eye irritation |[8] |

Genotoxicity and Mutagenicity

The genotoxic potential of aromatic amines is a primary toxicological concern. The ability of a chemical to alter genetic material is a strong indicator of its potential to be a carcinogen.

In Vitro Mutagenicity: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is a standard for assessing the mutagenic properties of chemicals.[10][11] For aromatic amines, this test is critically performed both with and without a metabolic activation system (typically a rat liver homogenate fraction called S9 mix). This is because, as previously discussed, the parent compounds are often not mutagenic, but their metabolites are.[12]

Studies on numerous aromatic amines, including analogs like 2,4-diaminoanisole, have shown them to be mutagenic in Salmonella typhimurium strains, particularly frameshift-sensitive strains like TA98 and TA1538, and almost always require the presence of the S9 mix for a positive result.[3][12][13] This demonstrates that liver enzymes metabolize the compound into a form that can directly interact with and mutate bacterial DNA.[13] The mutagenicity of these compounds is often enhanced when treated with an oxidizing agent like hydrogen peroxide, mimicking the conditions in oxidative hair dyes.[3][13]

Experimental Protocol: Ames Test Workflow

The Ames test protocol is a self-validating system designed to detect a statistically significant increase in the number of revertant colonies compared to a negative control.

-

Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100) based on their sensitivity to specific types of mutational events.

-

Metabolic Activation: Prepare two sets of experiments for each dose: one with and one without the S9 mix from Aroclor- or phenobarbital-induced rat liver.

-

Dose-Response: A preliminary cytotoxicity assay is performed to determine a suitable dose range. The main experiment uses a minimum of five different analyzable concentrations.

-

Exposure: The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48–72 hours. Only bacteria that have undergone a reverse mutation to histidine prototrophy can form colonies.

-

Scoring & Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-dependent increase in revertants, typically reaching at least a two-fold increase over the solvent control.[10]

Caption: Standard experimental workflow for the Ames test.

Carcinogenicity

The carcinogenic potential of 3,4-DAA is inferred from its structural similarity to known carcinogens and its mutagenic activity. The National Toxicology Program (NTP) has conducted extensive carcinogenesis bioassays on the closely related isomer, 2,4-Diaminoanisole sulfate.[14][15] These studies provide the strongest evidence for the carcinogenic risk of this class of compounds.

In these animal studies, dietary administration of 2,4-diaminoanisole sulfate was found to cause tumors at multiple sites in rats and mice.[14] This evidence led to the classification of 2,4-diaminoanisole sulfate as "reasonably anticipated to be a human carcinogen".[14][15][16]

Table 2: Summary of Carcinogenicity Findings for 2,4-Diaminoanisole Sulfate (NTP Studies)

| Species | Sex | Target Organ(s) | Tumor Type(s) | Reference |

|---|---|---|---|---|

| Rat | Male & Female | Thyroid Gland | Follicular-cell carcinoma, Papillary adenocarcinoma | [14][15] |

| Rat | Male & Female | Zymbal Gland | Squamous-cell carcinoma, Sebaceous adenocarcinoma | [14][15] |

| Rat | Male | Skin, Preputial Gland | Carcinoma, Adenoma, Papilloma | [14][15] |

| Mouse | Female | Thyroid Gland | Follicular-cell adenoma and carcinoma (combined) | [14][15] |

| Mouse | Male | Thyroid Gland | Follicular-cell adenoma |[14][15] |

Given the shared aromatic amine structure and the established mechanism of metabolic activation leading to genotoxicity, it is scientifically sound to infer a similar carcinogenic hazard for this compound. The European Chemicals Agency (ECHA) notes that 3,4-DAA may cause cancer based on notifications from companies.[17]

Dermal and Ocular Toxicity

This compound is a known skin and eye irritant.[8] Furthermore, as a class, aromatic amines are frequently associated with skin sensitization, an immune-mediated allergic reaction.[17] Although specific sensitization studies for 3,4-DAA were not identified in the search, the potential for sensitization should be considered a significant hazard, requiring the use of appropriate personal protective equipment to prevent skin contact.[18]

Conclusion and Risk Assessment Summary

The toxicological data for this compound and its close analogs paint a clear picture of a substance with significant health hazards. The primary concern is its carcinogenicity, which is mechanistically linked to its metabolic activation into reactive, DNA-damaging species. This genotoxic potential is consistently demonstrated in in vitro mutagenicity assays. The compound also poses risks of acute toxicity through various exposure routes and is a dermal and ocular irritant. Based on the available evidence, particularly the robust carcinogenicity data for its 2,4-isomer, this compound should be handled with extreme caution as a potential human carcinogen.[4][9] All contact should be minimized through stringent engineering controls and the use of personal protective equipment.

References

- Substance Information - ECHA. (2023, June 9). European Chemicals Agency. [Link]

- 3,4-Diamino anisole | CAS#:102-51-2. (2025, August 25). Chemsrc. [Link]

- RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0). NCBI. [Link]

- RoC Profile: 2,4-Diaminoanisole Sulfate. (2009, March 19).

- Bull, A. W. (1987). Reducing substrate activity of some aromatic amines for prostaglandin H synthase. Carcinogenesis, 8(3), 387-90. [Link]